An In-Depth Technical Guide to the Physicochemical Properties of 5,6,7,8-Tetrahydroquinolin-5-amine
An In-Depth Technical Guide to the Physicochemical Properties of 5,6,7,8-Tetrahydroquinolin-5-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
5,6,7,8-Tetrahydroquinolin-5-amine is a heterocyclic amine that serves as a valuable intermediate in the synthesis of a variety of pharmacologically active compounds. Its structural motif is found in molecules targeting the central nervous system, including potential antipsychotic, antidepressant, and anti-inflammatory agents. Derivatives of the closely related 5,6,7,8-tetrahydroquinoline scaffold have been investigated as C5a receptor antagonists and 5-HT2C receptor agonists. A thorough understanding of the physicochemical properties of 5,6,7,8-Tetrahydroquinolin-5-amine is paramount for its effective use in drug design, synthesis, and formulation. This technical guide provides a comprehensive overview of its key physicochemical parameters, detailed experimental protocols for their determination, and insights into the signaling pathways of relevant biological targets.
Physicochemical Properties
A summary of the known and predicted physicochemical properties of 5,6,7,8-Tetrahydroquinolin-5-amine and its closely related isomer, 8-amino-5,6,7,8-tetrahydroquinoline, is presented below. Due to a lack of available experimental data for the 5-amino isomer, some values are based on predictions for the 8-amino isomer and should be considered as estimates.
| Property | Value | Source |
| Molecular Formula | C₉H₁₂N₂ | - |
| Molecular Weight | 148.21 g/mol | - |
| Boiling Point | 259.1°C at 760 mmHg | - |
| Flash Point | 134.3°C | - |
| Density | 1.081 g/cm³ | - |
| pKa (predicted for 8-amino isomer) | 8.93 ± 0.20 | - |
| logP (predicted for 8-amino isomer) | 2.12 | - |
| Water Solubility | Data not available | - |
Experimental Protocols
Detailed methodologies for the determination of key physicochemical parameters are outlined below. These are generalized protocols that can be adapted for 5,6,7,8-Tetrahydroquinolin-5-amine.
Determination of pKa by Potentiometric Titration
The acid dissociation constant (pKa) of an ionizable compound is a critical parameter influencing its solubility, absorption, and distribution. Potentiometric titration is a standard method for its determination.[1][2]
Principle: A solution of the compound is titrated with a standardized solution of a strong acid or base. The pH of the solution is monitored as a function of the volume of titrant added. The pKa is determined from the inflection point of the resulting titration curve.
Methodology:
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Preparation of Solutions:
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Prepare a standard solution of 0.1 M hydrochloric acid (HCl) and 0.1 M sodium hydroxide (NaOH).
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Prepare a solution of the test compound (5,6,7,8-Tetrahydroquinolin-5-amine) at a concentration of approximately 1-10 mM in a suitable solvent system (e.g., water or a water-methanol mixture to ensure solubility).[1]
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Calibrate a pH meter using standard buffer solutions at pH 4, 7, and 10.[2]
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-
Titration:
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Place a known volume of the test compound solution in a beaker with a magnetic stirrer.
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Immerse the calibrated pH electrode and a temperature probe into the solution.
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Slowly add the standardized titrant (NaOH for an amine salt or HCl for the free base) in small increments.
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Record the pH and the volume of titrant added after each addition, allowing the solution to equilibrate.
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-
Data Analysis:
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Plot the pH of the solution versus the volume of titrant added.
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The pKa is the pH at the half-equivalence point, which corresponds to the midpoint of the steepest portion of the titration curve.
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Alternatively, the pKa can be determined from the inflection point of the first derivative of the titration curve.
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Determination of logP by Shake-Flask Method
The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity, which is a key determinant of its membrane permeability and pharmacokinetic properties.[3][4] The shake-flask method is the traditional and most reliable method for logP determination.[3]
Principle: The compound is partitioned between two immiscible phases, typically n-octanol and water. The concentration of the compound in each phase is measured at equilibrium, and the partition coefficient (P) is calculated as the ratio of the concentration in the organic phase to the concentration in the aqueous phase. The logarithm of P is the logP value.
Methodology:
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Preparation of Phases:
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Partitioning:
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Prepare a stock solution of the test compound in the pre-saturated aqueous phase.
-
In a separatory funnel, combine a known volume of the aqueous solution of the compound with a known volume of the pre-saturated n-octanol.
-
Shake the funnel vigorously for a predetermined time (e.g., 1-2 hours) to allow for partitioning to reach equilibrium.
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Allow the phases to separate completely.
-
-
Analysis:
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Carefully separate the two phases.
-
Determine the concentration of the compound in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
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-
Calculation:
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Calculate the partition coefficient (P) using the formula: P = [Concentration in octanol] / [Concentration in aqueous phase].
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Calculate logP as the base-10 logarithm of P.
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Determination of Thermodynamic Solubility
Thermodynamic solubility is the maximum concentration of a compound that can be dissolved in a solvent at equilibrium.[5]
Principle: An excess amount of the solid compound is equilibrated with the solvent of interest over a sufficient period to reach saturation. The concentration of the dissolved compound in the supernatant is then determined.
Methodology:
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Equilibration:
-
Add an excess amount of the solid test compound to a vial containing the desired solvent (e.g., phosphate-buffered saline, pH 7.4).
-
Seal the vial and agitate it at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.[5]
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-
Separation:
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After equilibration, centrifuge the suspension to pellet the undissolved solid.
-
Carefully remove an aliquot of the supernatant, ensuring no solid particles are transferred. Filtration through a low-binding filter may also be used.[6]
-
-
Quantification:
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Determine the concentration of the dissolved compound in the supernatant using a validated analytical method, such as HPLC-UV.[6] A calibration curve prepared with known concentrations of the compound is used for quantification.
-
-
Reporting:
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The solubility is reported in units of µg/mL or µM.
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Biological Context and Signaling Pathways
While direct biological data for 5,6,7,8-Tetrahydroquinolin-5-amine is limited, its structural similarity to compounds targeting the C5a and 5-HT2C receptors suggests potential interactions with these pathways.
C5a Receptor Antagonism
The complement component 5a (C5a) is a potent pro-inflammatory peptide that mediates its effects through the C5a receptor (C5aR), a G protein-coupled receptor (GPCR). Antagonism of this receptor is a therapeutic strategy for inflammatory diseases.
Caption: C5a Receptor Signaling Pathway.
5-HT2C Receptor Agonism
The serotonin 2C (5-HT2C) receptor is a GPCR primarily expressed in the central nervous system and is involved in the regulation of mood, appetite, and cognition.[7] Agonists of this receptor have therapeutic potential for obesity and psychiatric disorders.[7]
Caption: 5-HT2C Receptor Signaling Pathway.
Experimental Workflow
The following diagram illustrates a logical workflow for the physicochemical characterization and initial biological screening of 5,6,7,8-Tetrahydroquinolin-5-amine.
Caption: Physicochemical and Biological Evaluation Workflow.
Conclusion
5,6,7,8-Tetrahydroquinolin-5-amine represents a key building block in medicinal chemistry. While experimental data on its physicochemical properties are not extensively available, this guide provides a framework for their determination through established protocols. The predicted properties of its isomers and the known biological activities of related tetrahydroquinoline derivatives highlight its potential for the development of novel therapeutics, particularly those targeting GPCRs involved in inflammation and central nervous system disorders. The experimental workflows and signaling pathway diagrams presented herein offer a valuable resource for researchers embarking on the synthesis, characterization, and biological evaluation of this and related compounds.
References
- 1. enamine.net [enamine.net]
- 2. creative-bioarray.com [creative-bioarray.com]
- 3. LogP / LogD shake-flask method [protocols.io]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. In-vitro Thermodynamic Solubility [protocols.io]
- 6. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]
- 7. What are 5-HT2C receptor agonists and how do they work? [synapse.patsnap.com]
